Cas no 896036-09-2 (2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl propanoate)

2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl propanoate 化学的及び物理的性質
名前と識別子
-
- 2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl propanoate
- 2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl propionate
- F1861-0448
- SR-01000017845
- [2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] propanoate
- AKOS002288961
- AB01312127-01
- 2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl propanoate
- 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate
- SR-01000017845-1
- 896036-09-2
- NCGC00317871-01
-
- インチ: 1S/C21H14O6/c1-2-19(22)25-13-7-8-14-15(11-20(23)26-18(14)10-13)16-9-12-5-3-4-6-17(12)27-21(16)24/h3-11H,2H2,1H3
- InChIKey: IRPWYXBPCATLQA-UHFFFAOYSA-N
- ほほえんだ: O1C(C=C(C2C(=O)OC3C=CC=CC=3C=2)C2C=CC(=CC1=2)OC(CC)=O)=O
計算された属性
- せいみつぶんしりょう: 362.07903816g/mol
- どういたいしつりょう: 362.07903816g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 706
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 78.9Ų
2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1861-0448-3mg |
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate |
896036-09-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1861-0448-2μmol |
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate |
896036-09-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1861-0448-1mg |
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate |
896036-09-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1861-0448-20mg |
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate |
896036-09-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1861-0448-30mg |
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate |
896036-09-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1861-0448-4mg |
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate |
896036-09-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1861-0448-5mg |
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate |
896036-09-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1861-0448-5μmol |
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate |
896036-09-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1861-0448-15mg |
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate |
896036-09-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1861-0448-10μmol |
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate |
896036-09-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl propanoate 関連文献
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl propanoateに関する追加情報
Recent Advances in the Study of 2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl propanoate (CAS: 896036-09-2)
The compound 2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl propanoate (CAS: 896036-09-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bichromene derivative exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, pharmacological activities, and potential mechanisms of action, shedding light on its role in drug development and disease treatment.
One of the key breakthroughs in the study of this compound is its efficient synthesis via a multi-step organic reaction pathway. Researchers have optimized the reaction conditions to achieve high yields and purity, which is critical for further pharmacological evaluations. The compound's stability under physiological conditions has also been investigated, revealing its suitability for in vivo studies. These advancements in synthesis and characterization have paved the way for more detailed investigations into its biological activities.
Pharmacological studies have demonstrated that 2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl propanoate exhibits potent anti-inflammatory and antioxidant properties. In vitro assays using human cell lines have shown that the compound significantly reduces the production of pro-inflammatory cytokines and reactive oxygen species (ROS). These findings suggest its potential application in treating inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders. Moreover, preliminary in vivo studies in animal models have corroborated these effects, indicating good bioavailability and low toxicity.
Another area of interest is the compound's potential anticancer activity. Recent research has explored its effects on various cancer cell lines, including breast, lung, and colon cancer. The results indicate that the compound induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways. These findings highlight its potential as a novel chemotherapeutic agent, although further studies are needed to elucidate its precise mechanisms and optimize its efficacy.
In addition to its therapeutic potential, the compound's structure-activity relationship (SAR) has been a focus of recent research. Modifications to the propanoate moiety and the bichromene core have been explored to enhance its pharmacological profile. Computational modeling and molecular docking studies have provided insights into its interactions with target proteins, facilitating the design of more potent derivatives. These efforts are expected to yield improved candidates for clinical development.
Despite these promising findings, challenges remain in the development of 2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl propanoate as a therapeutic agent. Issues such as formulation stability, pharmacokinetics, and long-term safety need to be addressed in future studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate the compound's potential into clinical applications.
In conclusion, recent research on 2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl propanoate (CAS: 896036-09-2) has unveiled its multifaceted pharmacological properties and therapeutic potential. Its anti-inflammatory, antioxidant, and anticancer activities, coupled with advances in synthesis and SAR studies, position it as a promising candidate for further drug development. Continued exploration of its mechanisms and optimization of its properties will be crucial for realizing its full potential in the treatment of various diseases.
896036-09-2 (2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl propanoate) 関連製品
- 2411305-30-9(2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide)
- 2229649-87-8(3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal)
- 2171410-63-0((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid)
- 4090-60-2(1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide)
- 2228538-96-1(2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol)
- 2031269-51-7(Morpholine, 2-(difluoromethyl)-2-methyl-)
- 2137463-34-2(1,7-Dioxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 8,8-dimethyl-, 4-(phenylmethyl) ester)
- 1417744-82-1((1R,3R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid)
- 2634687-59-3((S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole)
- 1021073-99-3(2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide)